molecular formula C30H48O17 B115009 Vomifoliol-glu-xyl-glu CAS No. 141947-49-1

Vomifoliol-glu-xyl-glu

Cat. No.: B115009
CAS No.: 141947-49-1
M. Wt: 680.7 g/mol
InChI Key: FSMCENROPHFZLO-MANJNOIDSA-N
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Description

The compound “Vomifoliol-glu-xyl-glu” is a complex organic molecule characterized by multiple hydroxyl groups and a cyclohexenone core. This compound is notable for its intricate structure, which includes several sugar moieties and a conjugated enone system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to attach sugar moieties, and the formation of the enone system. Common reagents used in these steps include protecting groups like TBDMS (tert-butyldimethylsilyl) and glycosyl donors such as trichloroacetimidates.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques like automated solid-phase synthesis or chemoenzymatic methods. These approaches can improve yield and purity while reducing the number of purification steps required.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are typical.

    Substitution: Reagents like TsCl (Tosyl chloride) for forming tosylates, which can then undergo nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a model for studying complex glycosylation patterns and the reactivity of enone systems.

Biology

In biological research, the compound’s multiple hydroxyl groups make it a candidate for studying carbohydrate-protein interactions.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of complex natural products or as a building block for advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the enone system can participate in Michael addition reactions. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors.

Comparison with Similar Compounds

Similar Compounds

  • Vomifoliol-glu-xyl-glu
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of multiple hydroxyl groups, a conjugated enone system, and several sugar moieties. This structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141947-49-1

Molecular Formula

C30H48O17

Molecular Weight

680.7 g/mol

IUPAC Name

(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C30H48O17/c1-12-7-14(33)8-29(3,4)30(12,41)6-5-13(2)43-28-25(47-26-22(39)18(35)15(34)11-42-26)24(20(37)17(10-32)45-28)46-27-23(40)21(38)19(36)16(9-31)44-27/h5-7,13,15-28,31-32,34-41H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,30-/m0/s1

InChI Key

FSMCENROPHFZLO-MANJNOIDSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)(C)C

Synonyms

vomifoliol 9-O-glucopyranosyl-4-O-xylopyranosyl-6-O-glucopyranoside
vomifoliol-Glu-Xyl-Glu

Origin of Product

United States

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